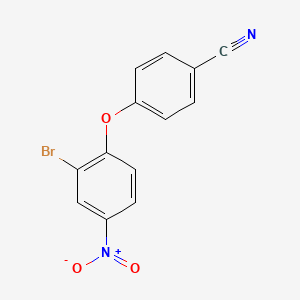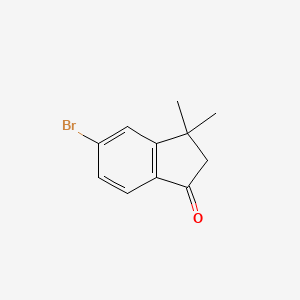![molecular formula C20H18Cl2N4O2 B3037996 2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide CAS No. 691868-51-6](/img/structure/B3037996.png)
2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide
Vue d'ensemble
Description
The compound “2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide” is a complex organic molecule. It contains several functional groups including a benzyl group, a 1,2,3-triazole ring, and a dimethyl-3-oxopropanamide group . The 3,5-dichlorophenyl group is a common moiety in many bioactive compounds .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Crystallographic Analysis : The compound shows interesting crystallographic properties. For example, a study found that in compounds with similar structures, the dihedral angles between the triazole and benzene rings vary, influencing their crystal properties (Xiong, Chen, Wen, & Nie, 2010).
Intermolecular Interactions : Another research focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, revealing how molecular interactions like O⋯π-hole tetrel bonding are influenced by various substituents, affecting the compound's properties (Ahmed et al., 2020).
Biological Activities
Antibacterial and Antifungal Properties : Certain synthesized triazole derivatives have been evaluated for their in vitro antibacterial and antifungal activities. They exhibited moderate activity against Bacillus subtilis and Candida albicans, showing potential in antimicrobial applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticancer Potential : The compound and its derivatives have been explored for anticancer properties. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, which share structural similarities, have shown significant inhibition of cancer cell growth (Stefely et al., 2010).
Photoluminescent Properties
- Photoluminescence in Copper(I) Complexes : Research on copper(I) complexes with amido-triazolato ligands showed that these complexes, which include structural elements similar to the compound , exhibit photoluminescence. This property can be utilized in various applications, including imaging and sensing (Manbeck, Brennessel, & Eisenberg, 2011).
Antioxidant and Enzyme Inhibition
- Xanthine Oxidase Inhibition : Some derivatives of the compound were studied for their inhibition properties on xanthine oxidase, an enzyme involved in purine metabolism. They exhibited significant inhibition, suggesting potential therapeutic applications (Yagiz et al., 2021).
Propriétés
IUPAC Name |
2-benzyl-3-[1-(3,5-dichlorophenyl)triazol-4-yl]-N,N-dimethyl-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-25(2)20(28)17(8-13-6-4-3-5-7-13)19(27)18-12-26(24-23-18)16-10-14(21)9-15(22)11-16/h3-7,9-12,17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIZSOUGHHICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121969 | |
| Record name | 1-(3,5-Dichlorophenyl)-N,N-dimethyl-β-oxo-α-(phenylmethyl)-1H-1,2,3-triazole-4-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide | |
CAS RN |
691868-51-6 | |
| Record name | 1-(3,5-Dichlorophenyl)-N,N-dimethyl-β-oxo-α-(phenylmethyl)-1H-1,2,3-triazole-4-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691868-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-N,N-dimethyl-β-oxo-α-(phenylmethyl)-1H-1,2,3-triazole-4-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B3037926.png)
![2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B3037928.png)

![3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline](/img/structure/B3037930.png)
![Allyl 4-chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3037931.png)
![2-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid](/img/structure/B3037933.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile](/img/structure/B3037934.png)